3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol
CAS No.: 102737-76-8
Cat. No.: VC20749820
Molecular Formula: C38H52O6
Molecular Weight: 604.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 102737-76-8 |
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Molecular Formula | C38H52O6 |
Molecular Weight | 604.8 g/mol |
IUPAC Name | 3,6,10,11-tetrapentoxytriphenylene-2,7-diol |
Standard InChI | InChI=1S/C38H52O6/c1-5-9-13-17-41-35-23-29-27(21-33(35)39)31-25-37(43-19-15-11-7-3)38(44-20-16-12-8-4)26-32(31)28-22-34(40)36(24-30(28)29)42-18-14-10-6-2/h21-26,39-40H,5-20H2,1-4H3 |
Standard InChI Key | RRXLJTWVCLAAJD-UHFFFAOYSA-N |
SMILES | CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)O)OCCCCC)O |
Canonical SMILES | CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)O)OCCCCC)O |
Chemical Identity and Structural Characteristics
3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol is a synthetic organic compound classified as a triphenylene derivative. It features a polycyclic aromatic core structure with strategically positioned functional groups that significantly influence its properties and applications. The compound's chemical identity can be defined through several critical parameters:
Basic Chemical Information
The compound is characterized by the following fundamental chemical properties:
Parameter | Value |
---|---|
CAS Number | 102737-76-8 |
Molecular Formula | C38H52O6 |
Molecular Weight | 604.8 g/mol |
IUPAC Name | 3,6,10,11-tetrapentoxytriphenylene-2,7-diol |
Standard InChI | InChI=1S/C38H52O6/c1-5-9-13-17-41-35-23-29-27(21-33(35)39)31-25-37(43-19-15-11-7-3)38(44-20-16-12-8-4)26-32(31)28-22-34(40)36(24-30(28)29)42-18-14-10-6-2/h21-26,39-40H,5-20H2,1-4H3 |
Standard InChIKey | RRXLJTWVCLAAJD-UHFFFAOYSA-N |
Structural Features
The molecular structure of 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol is characterized by a flat, discotic triphenylene core consisting of four fused benzene rings arranged in a highly symmetric manner . This core structure is decorated with six oxygen-containing functional groups:
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Four pentyloxy (C5H11O-) chains attached at positions 3, 6, 10, and 11
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Two hydroxyl (OH) groups at positions 2 and 7
The presence of hydroxyl groups contributes to the compound's potential solubility in polar solvents and enhances its reactivity, particularly in forming hydrogen bonds . Meanwhile, the tetrakis(pentyloxy) substituents provide significant hydrophobic character, influencing physical properties such as melting point, boiling point, and solubility in organic solvents .
Synthesis Methodologies
The preparation of 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol typically involves a multi-step synthetic approach requiring careful control of reaction conditions and specialized reagents. The synthesis pathway published in the Journal of Materials Chemistry C provides valuable insights into the preparation of this compound.
Synthetic Pathway
The synthesis consists of a multi-step reaction sequence comprising three principal stages :
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Alkylation: Utilizing potassium carbonate in ethanol/acetone under reflux conditions for 24 hours under an inert atmosphere
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Oxidative Coupling: Employing iron(III) chloride and sulfuric acid in dichloromethane for 1.5 hours
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Functional Group Manipulation: Using diphenylphosphane and n-butyllithium in tetrahydrofuran/hexane at temperatures ranging from 20-60°C under inert atmosphere
This synthetic route was documented by Bi and colleagues in their 2019 publication in the Journal of Materials Chemistry C (volume 7, issue 40, pages 12463-12469) .
Purification Techniques
Commercial sources indicate that the compound is available with a minimum purity of 95%, suggesting that extensive purification procedures are necessary following synthesis . These likely include column chromatography, recrystallization, and possibly preparative high-performance liquid chromatography to achieve the desired purity levels for research and application purposes.
Physical and Chemical Properties
3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol possesses unique physical and chemical properties that make it particularly suited for various applications in materials science and potentially in biochemical research.
Chemical Reactivity
The chemical reactivity of 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol is governed by:
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Hydroxyl Group Reactions: The two hydroxyl groups at positions 2 and 7 serve as reactive sites for further functionalization through esterification, etherification, or other transformations
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π-Conjugated System: The extended aromatic system facilitates electronic interactions and may participate in charge-transfer complexes
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Alkoxy Chain Interactions: The four pentyloxy chains contribute to intermolecular interactions through van der Waals forces, influencing self-assembly behavior
Biological Activities
Research indicates that 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol exhibits noteworthy biological activities that may have potential therapeutic applications.
Applications in Materials Science
The unique structural characteristics of 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol make it particularly valuable in materials science applications, especially in the development of advanced electronic and optoelectronic devices.
Liquid Crystalline Properties
The compound's discotic structure and ability to form columnar liquid crystalline phases are particularly notable. These properties are relevant for various technological applications:
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Mesogenic Behavior: The compound exhibits mesogenic properties, making it suitable for applications in liquid crystalline displays where alignment and fluidity are critical for display performance
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Self-Assembly: The planar aromatic core combined with flexible alkoxy chains facilitates self-assembly into ordered supramolecular structures
Applications in Electronic Devices
3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol demonstrates promising characteristics for integration into organic electronic devices:
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Organic Light-Emitting Diodes (OLEDs): The extended π-conjugated system may contribute to efficient light emission when properly incorporated into electroluminescent devices
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Organic Photovoltaics: Research indicates potential utility in solar cells due to its high charge mobility and stability under operational conditions
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Organic Field-Effect Transistors: The compound's ability to form ordered structures could facilitate charge transport in transistor applications
Advanced Material Precursor
The compound serves as a valuable precursor for the development of more complex functional materials:
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Polymer Science: The hydroxyl groups provide reactive sites for polymerization or integration into polymer networks
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Supramolecular Chemistry: The planar core with peripheral functional groups facilitates the design of sophisticated supramolecular architectures
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Nanomaterial Development: Potential application in bottom-up approaches to nanomaterial fabrication through controlled self-assembly
Comparative Analysis with Related Compounds
To better understand the unique properties of 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol, it is valuable to examine it in comparison to related triphenylene derivatives.
Structure-Property Relationships
The specific substitution pattern of 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol distinguishes it from other triphenylene derivatives:
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The presence of two hydroxyl groups creates potential for hydrogen bonding and increases reactivity
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The four pentyloxy chains, as opposed to hexa-substituted variants, create an asymmetric electronic distribution
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This specific substitution pattern likely influences the compound's liquid crystalline behavior and phase transition temperatures
Comparison with Similar Derivatives
Other related compounds, such as 2,3,6,7,10,11-hexa(4'-octyloxybenzoyloxy)triphenylene (HOBT-C8), demonstrate multiple phase transitions and monotropic phase behavior . While 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol would likely exhibit somewhat different phase behaviors due to its different substitution pattern, the general principles of discotic liquid crystal formation and organization would apply to both compounds.
Research Trends and Future Perspectives
Current research involving 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol and related compounds demonstrates several promising directions for future investigation and application.
Emerging Applications
Several cutting-edge applications are being explored:
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Sensors and Detectors: The compound's optical properties and potential for selective molecular recognition may enable development of chemical sensors
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Biomedical Applications: The observed biological activities suggest potential use in drug delivery systems or as bioactive components
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Energy Storage: The ordered structures formed by this compound might contribute to improved electrode materials for batteries or supercapacitors
Synthesis Optimization
Ongoing efforts to improve synthetic routes for 3,6,10,11-Tetrakis(pentyloxy)triphenylene-2,7-diol focus on:
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Developing more efficient catalytic systems for key transformation steps
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Implementing greener chemistry approaches to reduce environmental impact
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Scaling up production methods while maintaining high purity levels
Structure Modification Strategies
Future research may explore structural modifications to enhance specific properties:
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Varying the length of alkoxy chains to fine-tune liquid crystalline behavior
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Introducing additional functional groups to modify electronic properties
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Developing asymmetrically substituted derivatives for specialized applications
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